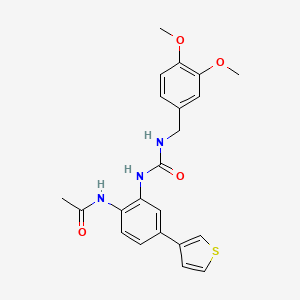
N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide, also known as DT-13, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 is a synthetic compound that has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
Synthesis and Evaluation in Antitumor Activities
Research has shown the synthesis of compounds bearing structural similarities to the specified chemical, focusing on their potential antitumor activities. For instance, a study detailed the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing considerable anticancer activity against specific cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Role in Protecting Groups and Chemical Synthesis
The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of certain derivatives, demonstrating its significance in chemical synthesis processes. This application was highlighted in the protection and deprotection steps of synthetic pathways (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Discovery from Marine Actinobacteria
Compounds related to the specified acetamide have been isolated from marine actinobacteria, indicating their role in the production of bioactive metabolites. These findings suggest potential applications in drug discovery and the development of new therapeutics (M. P. Sobolevskaya et al., 2007).
Antimicrobial and Antioxidant Activities
Further studies involve the synthesis and evaluation of related acetamide derivatives for antimicrobial and antioxidant activities. This research contributes to the understanding of the compound's potential in treating infections and oxidative stress-related conditions (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Inhibition of Kinase Activity and Potential Therapeutic Applications
Investigations into the synthesis of compounds with structural similarities have explored their role in inhibiting kinase activity, presenting potential therapeutic applications in treating diseases related to kinase dysregulation (Asal Fallah-Tafti et al., 2011).
Propriétés
IUPAC Name |
N-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]-4-thiophen-3-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(26)24-18-6-5-16(17-8-9-30-13-17)11-19(18)25-22(27)23-12-15-4-7-20(28-2)21(10-15)29-3/h4-11,13H,12H2,1-3H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEWKMXBTJACSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


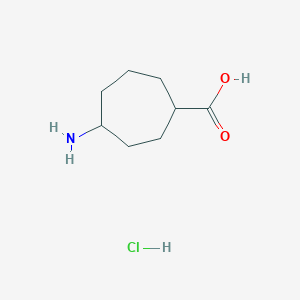
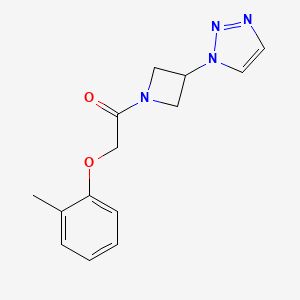
![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)
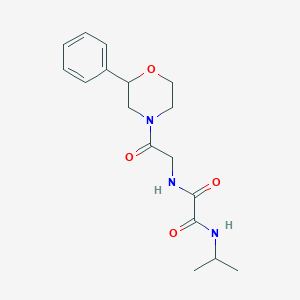
![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)
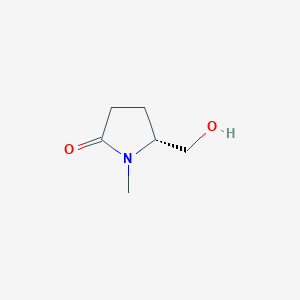
![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)
![2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2931761.png)
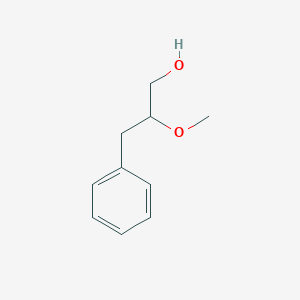

![2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2931767.png)